molecular formula C10H9ClN4 B2922496 4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine CAS No. 1179266-29-5

4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine

Cat. No.: B2922496
CAS No.: 1179266-29-5
M. Wt: 220.66
InChI Key: ITNNAWGNIVCWRJ-UHFFFAOYSA-N
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Description

4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine ( 1179266-29-5) is a high-purity heterocyclic compound offered as a solid and is designed for use as a key chemical building block in organic synthesis and medicinal chemistry research . With a molecular formula of C 10 H 9 ClN 4 and a molecular weight of 220.66 g/mol, this pyrimidine-pyrimidine hybrid is particularly valuable in the synthesis of more complex molecular architectures, such as pharmaceutical candidates and functional materials . The chlorine atom at the 4-position and the pyrimidin-2-yl group at the 2-position make it a versatile intermediate amenable to nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, enabling researchers to explore novel chemical space. This product is provided with a typical purity of 98% and is supported by analytical documentation, including NMR and HPLC data, to ensure batch-to-batch consistency and confirm identity and purity for your research applications . This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. The provided information is believed to be accurate and reliable but is presented without warranty or guarantee of any kind. The buyer assumes all responsibility for the safe handling and use of this chemical.

Properties

IUPAC Name

4-chloro-5,6-dimethyl-2-pyrimidin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c1-6-7(2)14-10(15-8(6)11)9-12-4-3-5-13-9/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNNAWGNIVCWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2=NC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5,6-dimethylpyrimidine with pyrimidine-2-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely based on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

A. 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine (CAS 175277-32-4)

  • Structure : Replaces the pyrimidin-2-yl group with a trifluoromethyl (-CF₃) group.
  • Properties :
    • Higher lipophilicity due to the electron-withdrawing -CF₃ group, enhancing membrane permeability .
    • Reduced hydrogen-bonding capacity compared to the pyrimidin-2-yl substituent.
  • Applications : Used in agrochemical and pharmaceutical research for its stability under metabolic conditions .

B. 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 108831-68-1)

  • Structure : Fused thiophene ring at the 2,3-position of the pyrimidine core.
  • Melting point: 117°C, lower than non-fused analogs due to reduced crystallinity .
  • Applications : Intermediate in synthesizing antimicrobial agents and kinase inhibitors .

C. 2-Amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5)

  • Structure: Amino (-NH₂) group at the 2-position instead of pyrimidin-2-yl.
  • Properties :
    • Increased nucleophilicity at the 4-chloro position, favoring substitution reactions .
    • Lower thermal stability (decomposition observed at ~150°C) .
  • Applications : Building block for antiviral and antimalarial compounds .
Fused-Ring Analogs

A. 4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine (CAS 851208-04-3)

  • Structure: Dual heterocyclic systems (thiophene and thieno[2,3-d]pyrimidine).
  • Properties :
    • Extended conjugation increases absorption in UV-Vis spectra (λₘₐₓ ~280 nm) .
    • High purity (95%) available commercially for drug discovery .
  • Applications : Explored in cancer research for EGFR inhibition .

B. 4-Chloro-2-methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine

  • Structure : Partially saturated pyrido[4,3-d]pyrimidine core.
  • Properties :
    • Improved solubility in polar solvents due to the tetrahydro ring .
    • Reduced planarity compared to fully aromatic analogs.
  • Applications : Investigated in CNS drug development for blood-brain barrier penetration .

Biological Activity

4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine, a pyrimidine derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to its pharmacological properties. Research has focused on its cytotoxicity, antimicrobial activity, and potential as a therapeutic agent in various diseases.

Chemical Structure and Properties

The chemical formula for this compound is C10H10ClN3C_{10}H_{10}ClN_3 with a molecular weight of 221.66 g/mol. Its structure includes a chloro group and two methyl groups on the pyrimidine ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC10H10ClN3C_{10}H_{10}ClN_3
Molecular Weight221.66 g/mol
CAS Number1153411-91-6

Anticancer Activity

Research indicates that compounds within the pyrimidine class exhibit significant anticancer properties. A study demonstrated that derivatives of pyrimidines can induce apoptosis in cancer cell lines such as HeLa and K562 while showing low toxicity to normal cells like HUVECs . The presence of specific functional groups in compounds similar to this compound enhances their cytotoxicity against various cancer types.

Antimicrobial Activity

Pyrimidine derivatives have also been explored for their antimicrobial effects. In vitro studies have shown that certain pyrimidines can inhibit the growth of bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or enzyme inhibition . For instance, pyrimidines have been noted for their effectiveness against resistant strains of bacteria, suggesting their potential role as novel antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structure. The chloro and methyl substituents play pivotal roles in modulating its interaction with biological targets. Studies have shown that modifications to the pyrimidine ring can significantly alter the potency and selectivity of these compounds .

Case Studies

  • Cytotoxicity Evaluation : A recent study assessed the cytotoxic effects of various pyrimidine derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the micromolar range against HeLa cells, showcasing effective anticancer properties .
  • Antimicrobial Screening : In another investigation, several pyrimidine derivatives were tested against common pathogens. Results showed that some derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂) can facilitate chlorination of precursor pyrimidines, as demonstrated in the synthesis of structurally related compounds . Optimizing reaction temperature (e.g., maintaining 298 K) and stoichiometric ratios (e.g., 1:1.1 molar ratio of precursor to chlorinating agent) improves yield. Recrystallization from petroleum ether/ethyl acetate mixtures enhances purity .

Q. What safety protocols are critical when handling chlorinated pyrimidine derivatives?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact. Waste containing chlorinated pyrimidines must be segregated and transferred to licensed hazardous waste disposal services to prevent environmental contamination . Emergency measures include rinsing eyes with water for 15 minutes and using sodium sulfate for drying organic layers during synthesis .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography resolves molecular geometry, including dihedral angles between aromatic rings (e.g., 64.2° between pyrimidine and benzene planes) .
  • NMR spectroscopy identifies substituent patterns (e.g., methyl or chloro groups).
  • Mass spectrometry confirms molecular weight and fragmentation patterns. Cross-validation with computational models (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic or crystallographic data for structurally similar pyrimidines?

  • Methodological Answer : Contradictions may arise from polymorphism or solvent effects. For crystallography, refine hydrogen placement using riding models (C–H = 0.93–0.97 Å) and validate thermal displacement parameters (Uiso) . For NMR, compare experimental shifts with simulated spectra (e.g., using ACD/Labs or ChemDraw) and consider variable-temperature NMR to detect dynamic effects .

Q. What strategies optimize the functionalization of this compound for biological activity studies?

  • Methodological Answer : Introduce pharmacophores via Suzuki coupling or nucleophilic aromatic substitution. For example, reacting with secondary amines or thiols can generate derivatives with enhanced solubility or target affinity . Biological evaluation should include enzyme inhibition assays (e.g., kinase or protease screens) and cytotoxicity profiling against cancer cell lines .

Q. How can the environmental stability and degradation pathways of this compound be investigated?

  • Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and UV exposure. Use HPLC-MS to identify degradation products (e.g., dechlorinated or oxidized derivatives). Computational tools like EPI Suite predict biodegradability and ecotoxicity .

Data-Driven Research Considerations

Q. What computational tools are effective in predicting the biodynamic properties of pyrimidine derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with biological targets (e.g., enzymes or receptors). QSAR models correlate substituent effects (e.g., chloro vs. methyl groups) with activity . PubChem data (e.g., CID 243570) provides reference physicochemical properties .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound?

  • Methodological Answer : Methyl groups at positions 5 and 6 increase steric hindrance, reducing nucleophilic attack at the chloro-substituted position. Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity, facilitating cross-coupling reactions . Substituent effects can be quantified using Hammett constants or frontier molecular orbital analysis .

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